5-Bromothiophene-2-carbohydrazide
Overview
Description
5-Bromothiophene-2-carbohydrazide is an organic compound with the molecular formula C5H5BrN2OS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position and a carbohydrazide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiophene-2-carbohydrazide typically involves the reaction of 5-bromothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out in an alcoholic solution, often ethanol, under reflux conditions. The process can be summarized as follows:
- Dissolve 5-bromothiophene-2-carboxylic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash and dry the product to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Bromothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization Reactions: The carbohydrazide group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.
Cyclization: Heating with haloaryl isothiocyanates in aqueous sodium hydroxide can yield triazole derivatives.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Cyclization Products: Triazole derivatives are common products of cyclization reactions involving this compound.
Scientific Research Applications
5-Bromothiophene-2-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential antimicrobial and anticancer agents.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Biological Studies: It is investigated for its anti-inflammatory and anti-tumor activities.
Mechanism of Action
The mechanism of action of 5-Bromothiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, its derivatives have shown activity against bacterial enzymes and cancer cell lines. The compound’s effects are mediated through pathways involving enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Thiophene-2-carbohydrazide: Lacks the bromine atom, leading to different reactivity and applications.
5-Chlorothiophene-2-carbohydrazide: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness: 5-Bromothiophene-2-carbohydrazide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a precursor for synthesizing diverse derivatives .
Properties
IUPAC Name |
5-bromothiophene-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-4-2-1-3(10-4)5(9)8-7/h1-2H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXZACLPQYOIAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366368 | |
Record name | 5-bromothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-27-1 | |
Record name | 5-bromothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 98027-27-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of intermolecular interactions are important for the crystal packing of 5-Bromothiophene-2-carbohydrazide derivatives?
A1: Research indicates that this compound derivatives exhibit multiple intermolecular interactions that contribute to their crystal packing. These interactions include N/C–H···O/N hydrogen bonds and C–H···π interactions, which collectively drive the formation of self-assembled synthons within the crystal structure. [] Furthermore, analysis of the Hirshfeld surface and its decomposed fingerprint plots reveals the influence of different acyl substituents on these intermolecular interactions and their impact on the overall crystal packing. []
Q2: What is the role of chalcogen bonding in the molecular conformation of this compound derivatives?
A2: Studies have shown that an intramolecular C–S···N chalcogen bond significantly influences the molecular conformation of certain this compound derivatives. [] This bond, observed in the crystal structure of N′-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide, locks the molecule in a specific conformation, similar to what's seen in the related compound N′-(adamantan-2-ylidene)thiophene-2-carbohydrazide. [] Potential energy surface scan analyses further emphasize the significant role of this chalcogen bond in stabilizing the molecular conformation. []
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